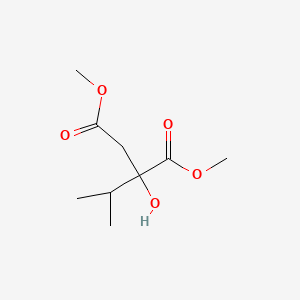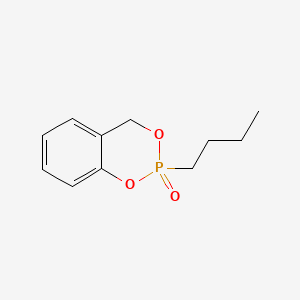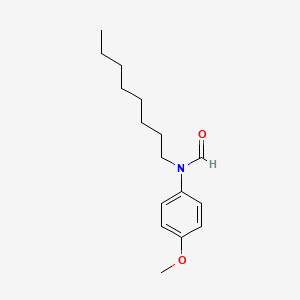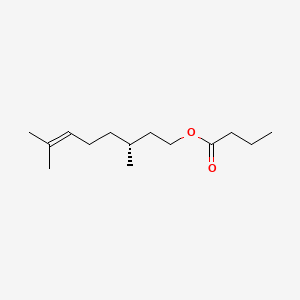
(R)-3,7-Dimethyloct-6-enyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3,7-Dimethyloct-6-enyl butyrate is an organic compound with the molecular formula C14H26O2. It is an ester derived from butyric acid and ®-3,7-dimethyloct-6-en-1-ol. This compound is known for its pleasant fruity aroma and is often used in the fragrance and flavor industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,7-Dimethyloct-6-enyl butyrate typically involves the esterification of butyric acid with ®-3,7-dimethyloct-6-en-1-ol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of ®-3,7-Dimethyloct-6-enyl butyrate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of immobilized enzymes as biocatalysts is also explored to achieve greener and more sustainable production methods.
Chemical Reactions Analysis
Types of Reactions: ®-3,7-Dimethyloct-6-enyl butyrate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
®-3,7-Dimethyloct-6-enyl butyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in pheromone signaling in insects.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ®-3,7-Dimethyloct-6-enyl butyrate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
®-3,7-Dimethyloct-6-en-1-ol: The alcohol precursor used in the synthesis of ®-3,7-Dimethyloct-6-enyl butyrate.
Butyl butyrate: Another ester with a similar fruity aroma but different structural properties.
Isoamyl butyrate: An ester with a similar application in the fragrance industry but with a different carbon chain length.
Uniqueness: ®-3,7-Dimethyloct-6-enyl butyrate is unique due to its specific molecular structure, which imparts a distinct aroma profile. Its stereochemistry also plays a crucial role in its interaction with biological systems and its overall chemical behavior.
Properties
CAS No. |
93919-89-2 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
[(3R)-3,7-dimethyloct-6-enyl] butanoate |
InChI |
InChI=1S/C14H26O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,13H,5-7,9-11H2,1-4H3/t13-/m1/s1 |
InChI Key |
XQPZQXTWYZAXAK-CYBMUJFWSA-N |
Isomeric SMILES |
CCCC(=O)OCC[C@H](C)CCC=C(C)C |
Canonical SMILES |
CCCC(=O)OCCC(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


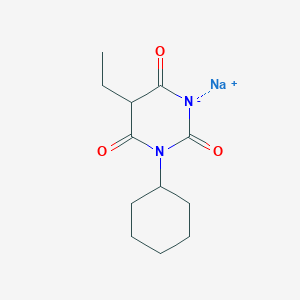
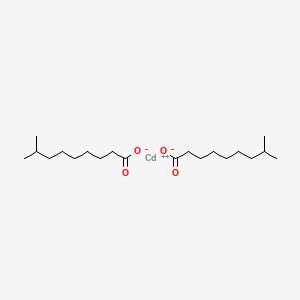
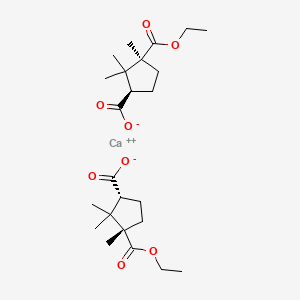
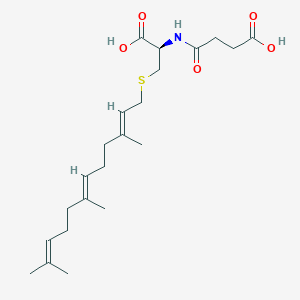

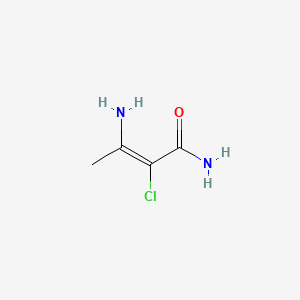
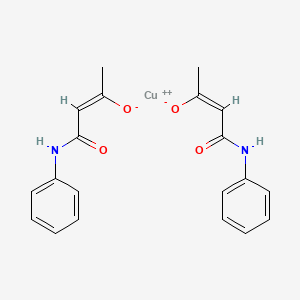


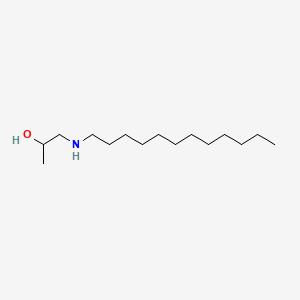
![3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione](/img/structure/B12646126.png)
